

N,N-Dimethylformamide Solvate of Pigment Yellow 183: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pigment Yellow 183	
Cat. No.:	B1218173	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N,N-dimethylformamide (DMF) solvate of **Pigment Yellow 183** (PY 183), a commercially significant organic pigment. This document details its synthesis, crystal structure, and key physicochemical properties, offering valuable insights for professionals in materials science and related fields.

Introduction

Pigment Yellow 183, chemically identified as the calcium salt of 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulfonic acid, is a monoazo laked pigment known for its exceptional heat stability and lightfastness.[1] These properties make it a preferred choice for coloring plastics, particularly high-density polyethylene (HDPE), where it can withstand processing temperatures up to 300°C.[2][3][4] The formation of solvates, where solvent molecules are incorporated into the crystal lattice of a compound, can significantly influence its physical and chemical characteristics, including its stability, solubility, and coloristic properties. The study of the N,N-dimethylformamide solvate of PY 183 provides a deeper understanding of the intermolecular interactions that govern the properties of this class of pigments.

Synthesis and Formation

The N,N-dimethylformamide solvate of **Pigment Yellow 183** is typically prepared through the recrystallization of the parent pigment from DMF. The formation of single crystals suitable for X-



ray diffraction allows for the detailed elucidation of its three-dimensional structure.

Synthesis Workflow

The synthesis of the DMF solvate is a straightforward crystallization process from a solution of the parent pigment.



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Synthesis Workflow of PY 183 DMF Solvate

Physicochemical Properties

The incorporation of DMF into the crystal lattice of **Pigment Yellow 183** can alter its physical and chemical properties compared to the unsolvated pigment.

Data Summary

The following tables summarize key quantitative data for **Pigment Yellow 183** and its N,N-dimethylformamide solvate.



General Properties of Pigment Yellow 183	Value	Reference
Chemical Formula	C16H10Cl2N4O7S2Ca	[1]
C.I. Name	Pigment Yellow 183	[1]
C.I. Number	18792	[1]
CAS Number	65212-77-3	[1]
Heat Resistance	up to 300 °C	[1][2][3][4]
Light Fastness (1-8 scale)	7-8	[1][2]
Migration Resistance (1-5 scale)	5	[1]
Acid Resistance (1-5 scale)	5	[1]
Alkali Resistance (1-5 scale)	5	[1]

Crystallographic Data for PY 183 DMF Solvate	Details	Reference
Analysis Method	Single-Crystal X-ray Analysis	_
Crystal Structure	The crystal structure of the N,N-dimethylformamide solvate of P.Y. 183 has been determined.	
Structural Feature	Exhibits a double-layer structure, with nonpolar layers containing the C/N backbone and polar layers with calcium ions, sulfonate groups, and solvent molecules.	

Experimental Protocols



This section provides detailed methodologies for the synthesis and characterization of the N,N-dimethylformamide solvate of **Pigment Yellow 183**.

Synthesis of Single Crystals of PY 183 DMF Solvate

This protocol is adapted from the literature for the growth of single crystals suitable for X-ray diffraction.

- Dissolution: Dissolve approximately 0.14 g of Pigment Yellow 183 in 1.5 ml of N,N-dimethylformamide (DMF) in a beaker by heating.
- Crystallization: Seal the beaker and allow the solution to cool slowly to room temperature.
- Isolation: After 2 to 4 hours, yellow crystals of the DMF solvate will precipitate. The crystals can be collected by filtration.

Single-Crystal X-ray Diffraction (SCXRD)

This is a general protocol for the structural analysis of molecular crystals.

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is used to solve and refine
 the crystal structure, yielding information on unit cell dimensions, space group, and atomic
 coordinates.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and composition of the solvate.

- Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA crucible.
- Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).



 Data Interpretation: The weight loss as a function of temperature is recorded. The temperature at which weight loss occurs indicates the decomposition of the solvate and the parent molecule.

Differential Scanning Calorimetry (DSC)

DSC is employed to investigate thermal transitions such as melting, crystallization, and phase changes.

- Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Analysis: The sample and reference are heated at a constant rate (e.g., 10 °C/min).
- Data Interpretation: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic peaks correspond to thermal events.

Fourier-Transform Infrared (FTIR) Spectroscopy

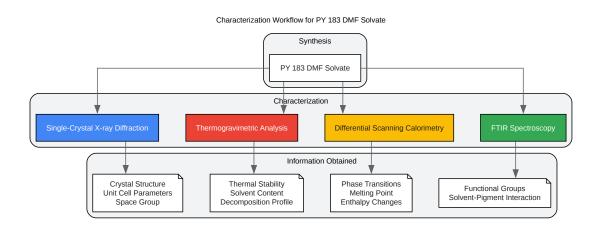
FTIR spectroscopy is used to identify the functional groups present in the molecule and the solvent.

- Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount
 of the sample with potassium bromide and pressing it into a disk. Alternatively, Attenuated
 Total Reflectance (ATR)-FTIR can be used by placing the sample directly on the ATR crystal.
- Analysis: The sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber.
- Data Interpretation: The resulting spectrum shows absorption bands characteristic of the vibrational modes of the functional groups in the pigment and the entrapped DMF.

Structural and Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of the N,N-dimethylformamide solvate of **Pigment Yellow 183**.





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Characterization Workflow and Information Gained

The crystal structure of the N,N-dimethylformamide solvate of **Pigment Yellow 183**, as determined by single-crystal X-ray analysis, reveals a layered arrangement. This structure consists of nonpolar layers formed by the carbon and nitrogen backbone of the pigment molecules and polar layers containing the calcium ions, sulfonate groups, and the entrapped N,N-dimethylformamide molecules. This layered architecture is a key factor influencing the pigment's properties.

Thermal analysis techniques such as TGA and DSC are crucial for understanding the thermal stability of the solvate. TGA can quantify the amount of DMF present in the crystal lattice and determine the onset temperature of decomposition. DSC can identify phase transitions and the energy changes associated with them, providing insights into the stability of the solvated form compared to the unsolvated pigment.



Spectroscopic methods like FTIR are instrumental in confirming the presence of both the pigment and the solvent molecules in the solvate. Shifts in the characteristic vibrational frequencies of the functional groups of the pigment and DMF can provide evidence of intermolecular interactions between the two components.

Applications and Significance

While **Pigment Yellow 183** is widely used in the plastics and coatings industry, the study of its solvates is primarily of academic and research interest. Understanding the formation and properties of solvates is critical for:

- Polymorph Screening: Identifying and characterizing different crystalline forms, including solvates, is essential in the pharmaceutical and pigment industries to ensure the selection of the most stable and effective form.
- Crystallization Process Optimization: Knowledge of solvate formation helps in designing crystallization processes to either target or avoid the formation of specific solvates.
- Structure-Property Relationships: Studying the crystal structures of solvates provides fundamental insights into the intermolecular forces that dictate the macroscopic properties of organic materials.

For drug development professionals, the principles of solvate formation and characterization are directly applicable to active pharmaceutical ingredients (APIs), where the presence of a solvate can significantly impact a drug's solubility, bioavailability, and stability.

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- To cite this document: BenchChem. [N,N-Dimethylformamide Solvate of Pigment Yellow 183: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218173#n-n-dimethylformamide-solvate-of-pigment-yellow-183]

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